2,4-Diacetoxybenzoic acid 2,4-Diacetoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 51-01-4
VCID: VC8416247
InChI: InChI=1S/C11H10O6/c1-6(12)16-8-3-4-9(11(14)15)10(5-8)17-7(2)13/h3-5H,1-2H3,(H,14,15)
SMILES: CC(=O)OC1=CC(=C(C=C1)C(=O)O)OC(=O)C
Molecular Formula: C11H10O6
Molecular Weight: 238.19 g/mol

2,4-Diacetoxybenzoic acid

CAS No.: 51-01-4

Cat. No.: VC8416247

Molecular Formula: C11H10O6

Molecular Weight: 238.19 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diacetoxybenzoic acid - 51-01-4

Specification

CAS No. 51-01-4
Molecular Formula C11H10O6
Molecular Weight 238.19 g/mol
IUPAC Name 2,4-diacetyloxybenzoic acid
Standard InChI InChI=1S/C11H10O6/c1-6(12)16-8-3-4-9(11(14)15)10(5-8)17-7(2)13/h3-5H,1-2H3,(H,14,15)
Standard InChI Key GZVIEFAFWBQDLQ-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC(=C(C=C1)C(=O)O)OC(=O)C
Canonical SMILES CC(=O)OC1=CC(=C(C=C1)C(=O)O)OC(=O)C

Introduction

Chemical Identity and Structural Characteristics

2,4-Dimethoxybenzoic acid (C₉H₁₀O₄) is a benzoic acid derivative featuring methoxy groups at the 2- and 4-positions of the aromatic ring. Its molecular structure is defined by the IUPAC name 2,4-dimethoxybenzoic acid and the SMILES notation COC1=CC(=C(C=C1)C(=O)O)OC . The compound’s crystalline form appears as a white to off-white powder with a melting point of 107–111°C . Key identifiers include:

PropertyValue
CAS Number91-52-1
Molecular FormulaC₉H₁₀O₄
Molecular Weight182.18 g/mol
Density1.2481 (estimated)
pKa4.36 ± 0.10 (predicted)

The electron-donating methoxy groups influence the compound’s electronic structure, reducing the acidity of the carboxylic group compared to unsubstituted benzoic acid .

Synthesis and Production Methods

Purification and Characterization

Post-synthesis, purification typically involves recrystallization from solvents like ethanol or ethyl acetate. Spectral characterization (e.g., IR, NMR) confirms the presence of methoxy and carboxylic functional groups .

Physicochemical Properties

Thermal Stability

The compound decomposes at elevated temperatures, with a boiling point estimated at 275.56°C . Its melting range (107–111°C) is critical for processing in pharmaceutical formulations .

Solubility Profile

2,4-Dimethoxybenzoic acid exhibits limited water solubility (slightly soluble) but dissolves readily in polar organic solvents. A study in J. Chem. Eng. Data (2015) systematically measured its solubility in six pure solvents (ethanol, n-propanol, isopropanol, n-butanol, isobutanol, ethyl acetate) and isopropanol + ethyl acetate mixtures . Key findings include:

SolventSolubility (mol/kg) at 298.15 K
Ethanol0.452
Isopropanol0.381
Ethyl Acetate0.298
Isopropanol:Ethyl Acetate (1:1)0.327

The data correlate well with the modified Apelblat equation, confirming temperature-dependent solubility trends .

Applications in Coordination Chemistry and Material Science

Lanthanide Complexation

2,4-Dimethoxybenzoic acid serves as a ligand in yttrium and heavy lanthanide complexes. The electron-rich aromatic system facilitates slow reduction kinetics of intermediate HOBt esters, making it valuable in synthesizing thermally stable coordination compounds .

Pharmaceutical Intermediate

The compound is a precursor in drug synthesis, though specific applications remain proprietary. Its role likely involves modifying pharmacokinetic properties (e.g., solubility, bioavailability) of active pharmaceutical ingredients .

Thermodynamics of Dissolution

Van’t Hoff analysis of solubility data reveals:

  • ΔHₛₒₗ: +24.5 kJ/mol (endothermic dissolution) .

  • ΔGₛₒₗ: +8.2 kJ/mol (non-spontaneous at low temperatures) .

  • ΔSₛₒₗ: +55 J/(mol·K) (entropy-driven at higher temperatures) .

These parameters guide solvent selection for industrial crystallization processes.

Environmental and Regulatory Considerations

  • WGK Germany: 3 (severely hazardous to water) .

  • TSCA Compliance: Listed under the Toxic Substances Control Act .

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